molecular formula C21H19BrClN5O4 B10903348 N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide

N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide

Cat. No.: B10903348
M. Wt: 520.8 g/mol
InChI Key: WXNINDUKXFWTDR-YSURURNPSA-N
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Description

N’-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a nitrobenzohydrazide moiety, making it an interesting subject for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a methoxyphenyl halide.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate.

    Final Coupling Reaction: The final step involves the coupling of the hydrazide intermediate with 2-chloro-4-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles for Substitution: Sodium azide, thiols.

Major Products Formed

    Oxidation Products: Corresponding oxides and carboxylic acids.

    Reduction Products: Amines and hydroxylamines.

    Substitution Products: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

N’-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide
  • N’-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide

Uniqueness

N’-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromine atom, methoxy group, and nitrobenzohydrazide moiety makes it distinct from other similar compounds, potentially leading to different reactivity and biological activity.

Properties

Molecular Formula

C21H19BrClN5O4

Molecular Weight

520.8 g/mol

IUPAC Name

N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-chloro-4-nitrobenzamide

InChI

InChI=1S/C21H19BrClN5O4/c1-12-20(22)13(2)27(26-12)11-15-8-14(4-7-19(15)32-3)10-24-25-21(29)17-6-5-16(28(30)31)9-18(17)23/h4-10H,11H2,1-3H3,(H,25,29)/b24-10+

InChI Key

WXNINDUKXFWTDR-YSURURNPSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC)C)Br

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC)C)Br

Origin of Product

United States

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